molecular formula C17H17NO5 B4079219 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid

2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid

Cat. No. B4079219
M. Wt: 315.32 g/mol
InChI Key: WMBCPKDCCNCKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid, also known as MPAC, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid selectively inhibits COX-2 enzyme without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been reported to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has several advantages for lab experiments. It exhibits a high degree of selectivity for COX-2 enzyme, which reduces the risk of gastric and renal toxicity. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been reported to have a low toxicity profile and is well-tolerated in animal models. However, 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has some limitations for lab experiments. It has poor solubility in water, which limits its bioavailability and therapeutic efficacy. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid also has a short half-life, which requires frequent dosing.

Future Directions

For research include the development of novel formulations, evaluation of potential therapeutic applications in other diseases, and the development of new drugs based on 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid.

Scientific Research Applications

2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

properties

IUPAC Name

2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-11(17(20)21)23-13-9-7-12(8-10-13)16(19)18-14-5-3-4-6-15(14)22-2/h3-11H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBCPKDCCNCKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Methoxyphenyl)carbamoyl]phenoxy]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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